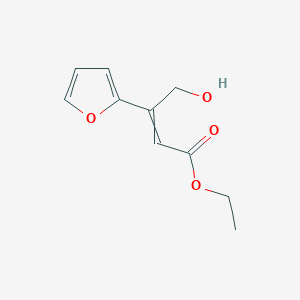
Ethyl 3-(furan-2-yl)-4-hydroxybut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(furan-2-yl)-4-hydroxybut-2-enoate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(furan-2-yl)-4-hydroxybut-2-enoate typically involves the reaction of furan derivatives with acetylenic esters. One common method includes the use of dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates. The reaction proceeds through a series of steps, including Michael addition, intramolecular nucleophilic addition, 4π ring opening, and elimination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(furan-2-yl)-4-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The double bonds in the compound can be reduced to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as halogens and organometallic compounds are used under mild conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Saturated furans and alcohols.
Substitution: Halogenated furans and other substituted derivatives.
Scientific Research Applications
Ethyl 3-(furan-2-yl)-4-hydroxybut-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 3-(furan-2-yl)-4-hydroxybut-2-enoate involves its interaction with specific molecular targets. The furan ring can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate
- Methyl 3-(furan-2-yl)acrylate
Uniqueness
Ethyl 3-(furan-2-yl)-4-hydroxybut-2-enoate is unique due to its specific structural features, including the hydroxybut-2-enoate moiety. This structural element imparts distinct chemical reactivity and biological activity compared to other furan derivatives .
Properties
CAS No. |
105653-73-4 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 3-(furan-2-yl)-4-hydroxybut-2-enoate |
InChI |
InChI=1S/C10H12O4/c1-2-13-10(12)6-8(7-11)9-4-3-5-14-9/h3-6,11H,2,7H2,1H3 |
InChI Key |
AFOFKLMNLRMHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(CO)C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


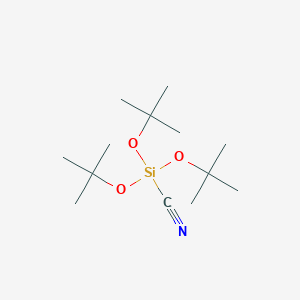
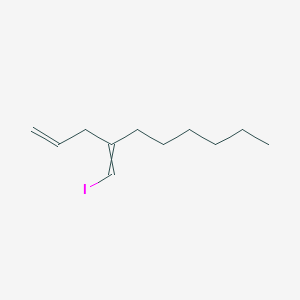
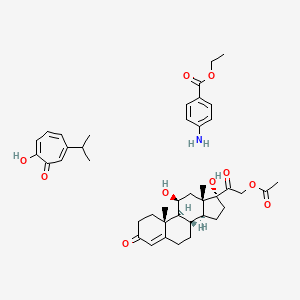
![(1Z,1'Z)-2,2'-[(E)-Diazenediyl]bis[N'-(2-hydroxyethyl)-2-methylpropanimidamide]](/img/structure/B14338024.png)
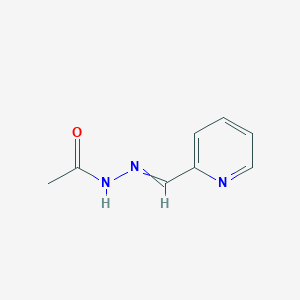
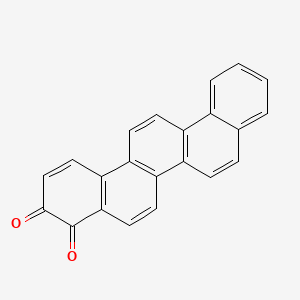
![1H-Indolo[2,3-c]quinolin-1-amine, 2,3,4,7-tetrahydro-3,3,6-trimethyl-](/img/structure/B14338039.png)
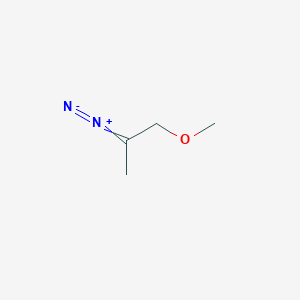

![4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid](/img/structure/B14338064.png)

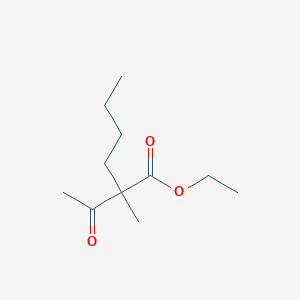

![{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone](/img/structure/B14338092.png)
